molecular formula C8H8F3NO B1382232 1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 1068468-94-9

1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one

Cat. No. B1382232
M. Wt: 191.15 g/mol
InChI Key: KKAKTPJEFPRAFX-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrroles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . The trifluoromethyl group attached to the pyrrole ring could potentially enhance the compound’s biological activity, as fluorine atoms are known to improve the bioavailability and metabolic stability of pharmaceuticals .


Molecular Structure Analysis

The compound likely has a five-membered ring structure with two adjacent nitrogen atoms and three carbon atoms, similar to other pyrrole derivatives .


Chemical Reactions Analysis

The chemical reactions of pyrrole derivatives can be quite diverse, depending on the functional groups attached to the pyrrole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For instance, a similar compound, 1-methyl-5-(trifluoromethyl)-1H-pyrazole, is a liquid at room temperature .

Scientific Research Applications

  • Synthesis of Dipyrromethanes : Dmowski, Piasecka-Maciejewska, and Urbańczyk-Lipkowska (2003) demonstrated the synthesis of 5-(trifluoromethyl)dipyrromethanes through sodium dithionite-initiated reactions. This synthesis is significant for the preparation of compounds used in various applications, including medicinal chemistry and materials science (Dmowski, Piasecka-Maciejewska, & Urbańczyk-Lipkowska, 2003).

  • Aminopyrroles Preparation : Khlebnikov et al. (2018) explored the use of a trifluoromethyl-containing building block for preparing trifluoromethyl-substituted aminopyrroles. This process is essential for developing various biologically active compounds (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

  • Quantum Mechanical Modeling : Cataldo et al. (2014) conducted quantum mechanical modeling to study the structural and vibrational properties of fluoromethylated-pyrrol derivatives. This research provides insights into the reactivity and stability of these compounds, which can be leveraged in various scientific fields (Cataldo, Castillo, Br, & An, 2014).

  • Electrooptic Film Fabrication : Facchetti et al. (2006) described the synthesis of new dibranched, heterocyclic "push-pull" chromophores using pyrrole-pyridine-based architecture. These chromophores are crucial for electrooptic film fabrication, impacting materials science, especially in the development of advanced optical materials (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).

Safety And Hazards

The safety and hazards would also depend on the exact structure of the compound. As a general precaution, compounds with a trifluoromethyl group should be handled carefully as they can potentially release toxic gases upon decomposition .

properties

IUPAC Name

1-[1-methyl-5-(trifluoromethyl)pyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5(13)6-3-4-7(12(6)2)8(9,10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAKTPJEFPRAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(N1C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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